Alisertib - 1028486-01-2

Alisertib

Catalog Number: EVT-287710
CAS Number: 1028486-01-2
Molecular Formula: C27H20ClFN4O4
Molecular Weight: 518.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alisertib, also known by its developmental code MLN8237, is a small molecule inhibitor of Aurora A kinase (AAK) [, ]. Classified as a selective, ATP-competitive inhibitor, it exhibits over 200-fold selectivity for AAK over Aurora B kinase (ABK) []. Alisertib plays a crucial role in scientific research as a tool to investigate the function of AAK in cellular processes, particularly mitosis, and its potential as a target for anticancer therapies.

Synthesis Analysis

While a detailed synthesis process for Alisertib itself is not provided in the abstracts, the synthesis of radiolabeled Alisertib for research purposes has been reported. [³H]Alisertib was synthesized using [³H]methyl nosylate, while [¹¹C]Alisertib utilized [¹¹C]CH3I in a two-step procedure []. The latter synthesis and formulation were achieved within 45 minutes, showcasing the feasibility of radiolabeling Alisertib for preclinical studies [].

Mechanism of Action

Alisertib primarily functions by inhibiting AAK, a serine/threonine protein kinase crucial for regulating mitotic entry, spindle formation, and cytokinesis []. This inhibition leads to various downstream effects, ultimately disrupting cancer cell proliferation and survival [, ]:

  • Mitotic Spindle Defects: Alisertib disrupts the assembly of a bipolar mitotic spindle, leading to misaligned chromosomes and activating the spindle assembly checkpoint [, ].
  • Cell Cycle Arrest: Alisertib induces cell cycle arrest, primarily in the G2/M phase, preventing proper cell division [, ].
  • Apoptosis: Alisertib promotes apoptosis, a programmed cell death mechanism, in cancer cells through various pathways, including increased caspase activation and decreased expression of anti-apoptotic proteins [, , , ].
  • Senescence: In some cases, Alisertib treatment can lead to cellular senescence, a state of irreversible growth arrest, in cancer cells [].
Applications
  • Preclinical Studies: Alisertib's efficacy has been extensively investigated in preclinical models of various cancers, including:
    • Hematological Malignancies: Demonstrating activity against lymphoma cell lines, including cutaneous T-cell lymphoma, adult T-cell leukemia/lymphoma, and T-cell acute lymphoblastic leukemia, and exhibiting synergy with romidepsin specifically in T-cell lymphoma models [, ]. Additionally, it shows activity in acute myeloid leukemia models, particularly when combined with induction chemotherapy [].
    • Solid Tumors: Exhibiting efficacy against a range of solid tumor models, including small cell lung cancer, colorectal cancer, and triple-negative breast cancer, with promising results in combination with other agents like paclitaxel and TAK-228 [, , ].
  • Drug Resistance Studies: Alisertib has been investigated for its potential to overcome drug resistance in various cancers:
    • EGFR-Mutant Lung Cancer: Showing promising results in combination with osimertinib in patients with EGFR-mutant lung adenocarcinoma who developed resistance to osimertinib monotherapy [].
    • Myc-Overexpressing Lymphoma: Demonstrating the ability to induce synthetic lethality and overcome chemoresistance in Myc-overexpressing lymphoma cells, even in the presence of multidrug resistance protein 1 overexpression and p53 mutations [].
  • Biomarker Identification: Research utilizing Alisertib has contributed to identifying potential biomarkers for treatment response:
    • Small Cell Lung Cancer: Proteomic profiling studies identified high c-Myc and low thyroid transcription factor 1 protein expression as potential biomarkers for Alisertib sensitivity in small cell lung cancer [].
  • Drug Delivery Optimization: Studies have evaluated Alisertib's distribution to optimize drug delivery and improve its therapeutic index:
    • Central Nervous System Tumors: Investigations revealed that Alisertib's penetration into the central nervous system is limited by P-glycoprotein efflux, suggesting the potential need for localized delivery strategies, such as convection-enhanced delivery, to enhance efficacy against brain tumors [, ].
Future Directions
  • Combination Therapies: Further exploration of Alisertib in combination with other targeted therapies and/or chemotherapy is warranted. Promising combinations identified in preclinical studies, such as Alisertib with romidepsin in T-cell lymphoma [, ] and Alisertib with TAK-228 in triple-negative breast cancer [], require further clinical evaluation.
  • Biomarker-Driven Therapies: Validating and incorporating biomarkers of Alisertib sensitivity, such as c-Myc and thyroid transcription factor 1 expression in small cell lung cancer [], into clinical trials could improve patient selection and treatment outcomes.
  • Drug Delivery Strategies: Continued research on optimizing Alisertib delivery to specific tumor sites, particularly the central nervous system [, ], is crucial to enhance efficacy and minimize systemic toxicity.
  • Mechanism of Resistance: Investigating the mechanisms underlying resistance to Alisertib, such as the role of the PI3K/AKT/mTOR pathway [], is essential to develop strategies for overcoming resistance and improving long-term treatment success.

Properties

CAS Number

1028486-01-2

Product Name

Alisertib

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid

Molecular Formula

C27H20ClFN4O4

Molecular Weight

518.9 g/mol

InChI

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)

InChI Key

ZLHFILGSQDJULK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

alisertib
MLN 8237
MLN-8237
MLN8237

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.